![molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7](/img/structure/B1398137.png)

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

説明

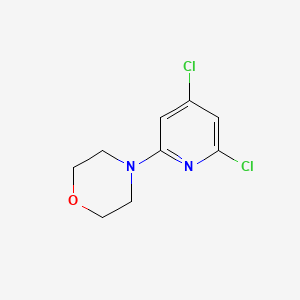

“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .科学的研究の応用

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a close relative to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, has been extensively utilized in the design of kinase inhibitors. Its ability to bind to kinases in multiple modes makes it a versatile scaffold in drug discovery. This compound typically interacts with the hinge region of the kinase, forming a crucial part of many patented kinase inhibitors developed by various companies and universities. The structural flexibility and potency offered by this scaffold underscore its importance in medicinal chemistry, particularly for designing inhibitors with selectivity and desirable physical properties (Steve Wenglowsky, 2013).

Medicinal Chemistry

Research on pyrazolo[1,5-a]pyrimidine scaffold, which shares some structural features with Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, reveals its broad spectrum of medicinal properties. This structure has been employed as a building block for developing drug-like candidates showcasing anticancer, anti-infectious, and anti-inflammatory activities, among others. Structure-activity relationship (SAR) studies have emphasized the potential of this scaffold in generating new leads for various disease targets. Its versatility in drug development highlights the continuous opportunity for medicinal chemists to explore these scaffolds further (S. Cherukupalli et al., 2017).

Chemical Synthesis

The application of pyrazole derivatives, particularly those with methyl substitution like Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, in medicinal chemistry is noteworthy. These compounds have been identified for their potent medicinal properties across a wide spectrum of biological activities. The review of synthetic approaches and medical significances of methyl-substituted pyrazoles provides valuable insights for medicinal chemists in developing new therapeutic agents. The review underscores the importance of these scaffolds in generating new leads with high efficacy and minimal microbial resistance (Tulika Sharma et al., 2021).

Therapeutic Applications

Pyrazolines, including compounds structurally related to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, possess a wide range of therapeutic applications. They exhibit antimicrobial, anti-inflammatory, and analgesic properties, among others. The diverse pharmacological effects of pyrazoline derivatives highlight their significance in drug discovery and development. This versatility in biological activities encourages further exploration of this scaffold for therapeutic uses (M. Shaaban et al., 2012).

特性

IUPAC Name |

methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURKKUMGBDLGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

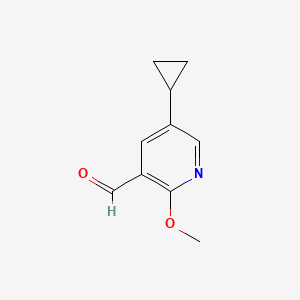

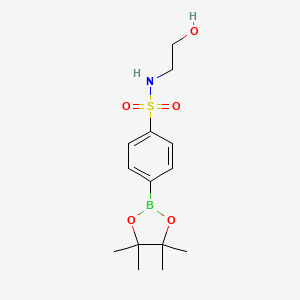

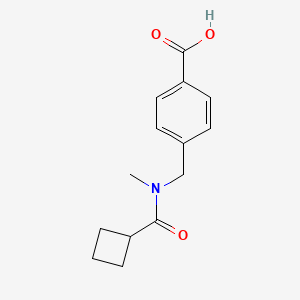

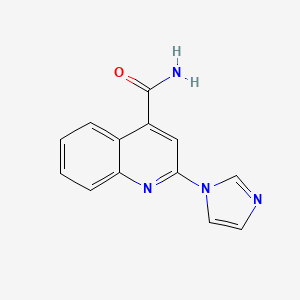

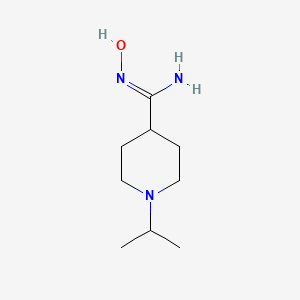

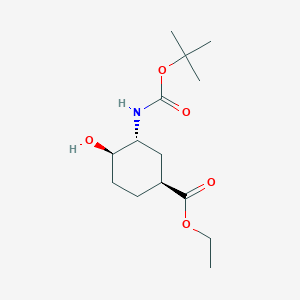

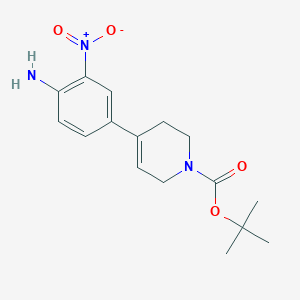

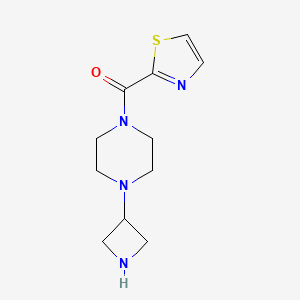

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)